

3,6-Dichlorobenzo[d]isoxazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352

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An In-Depth Technical Guide to 3,6-Dichlorobenzo[d]isoxazole

This guide provides core technical specifications for **3,6-Dichlorobenzo[d]isoxazole**, a chlorinated derivative of benzisoxazole. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

3,6-Dichlorobenzo[d]isoxazole is a heterocyclic compound with a molecular structure consisting of a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below.

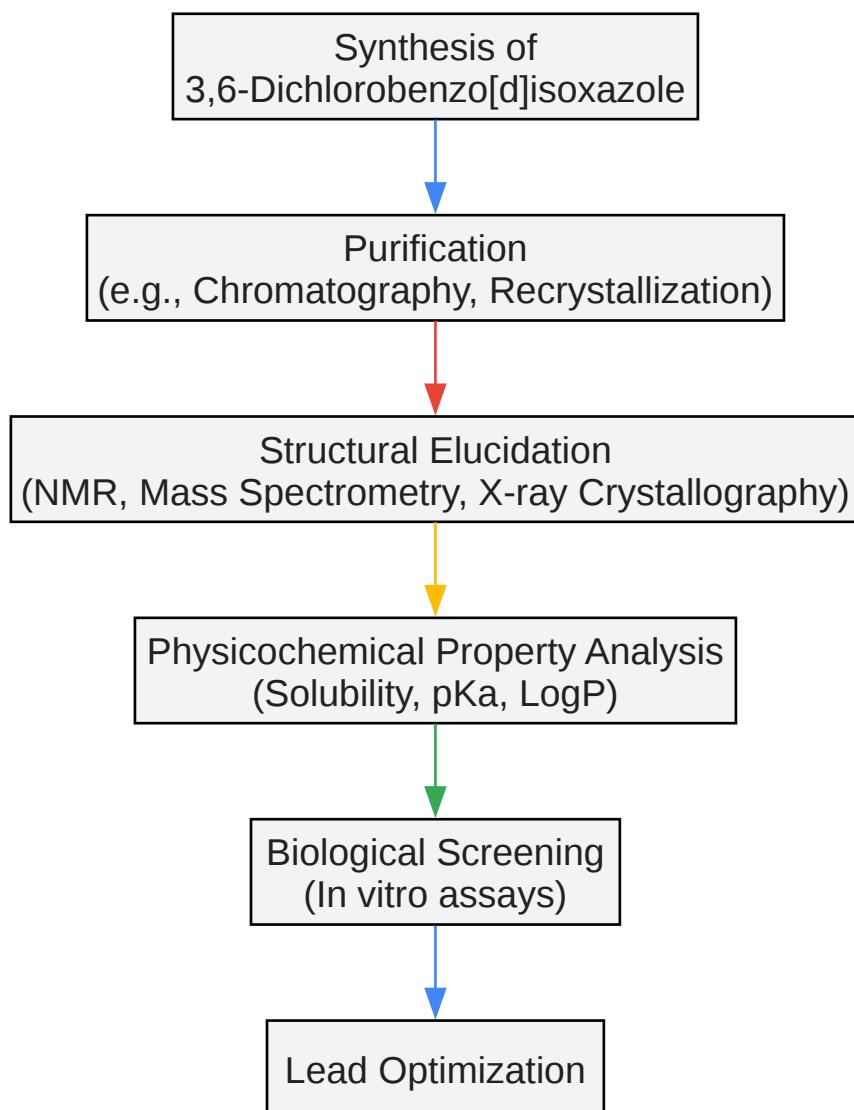
Property	Value	Citations
Molecular Formula	C7H3Cl2NO	[1]
Molecular Weight	188.013 g/mol	[1]

Structural Information

The benzisoxazole core is a key structural motif in various biologically active compounds.^{[2][3]} ^[4] The addition of chlorine atoms can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Hypothetical Characterization Workflow

The following diagram illustrates a generalized workflow for the characterization and analysis of a chemical compound like **3,6-Dichlorobenzo[d]isoxazole** in a research setting. This workflow is a standard logical progression from synthesis to potential application.



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Caption: Generalized workflow for chemical compound characterization.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3,6-Dichlorobenzo[d]isoxazole** would typically involve standard organic chemistry techniques.

Synthesis might be adapted from methods used for other benzisoxazole derivatives, such as the reaction of a substituted salicylaldehyde with hydroxylamine-O-sulfonic acid.[\[2\]](#)

Characterization would involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Disclaimer: This document provides a summary of publicly available data. Specific experimental protocols should be developed and validated in a laboratory setting.

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- To cite this document: BenchChem. [3,6-Dichlorobenzo[d]isoxazole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103352#3-6-dichlorobenzo-d-isoxazole-molecular-weight-and-formula>

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